molecular formula C30H22Cl2N2O3S B11686444 (2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11686444
M. Wt: 561.5 g/mol
InChI Key: FXUIOZUTRYXCQX-DSIJOVAXSA-N
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Description

The compound (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of various substituents through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s chemical and biological properties.

Scientific Research Applications

(2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions trigger downstream signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and phenyl-substituted imines. Examples are:

  • 2,4-Dichlorophenyl thiazolidinone
  • Phenylthiazolidinone derivatives

Uniqueness

The uniqueness of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C30H22Cl2N2O3S

Molecular Weight

561.5 g/mol

IUPAC Name

(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H22Cl2N2O3S/c1-36-27-16-20(12-15-26(27)37-19-21-13-14-22(31)18-25(21)32)17-28-29(35)34(24-10-6-3-7-11-24)30(38-28)33-23-8-4-2-5-9-23/h2-18H,19H2,1H3/b28-17-,33-30?

InChI Key

FXUIOZUTRYXCQX-DSIJOVAXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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